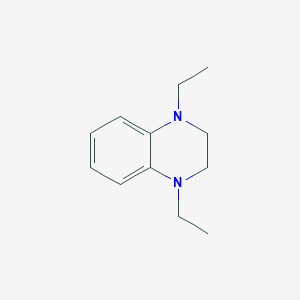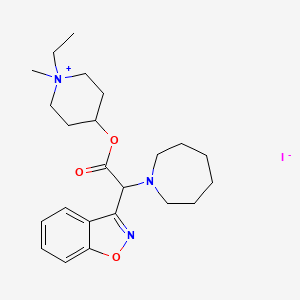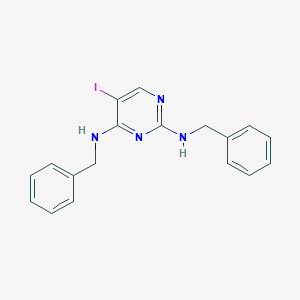
γ-Oxo-3-phenanthrenebutanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
γ-Oxo-3-phenanthrenebutanoic Acid, also known as 3-(3-phenanthrylcarbonyl)propionic Acid, is an organic compound with the molecular formula C₁₈H₁₄O₃ and a molecular weight of 278.3 g/mol. This compound is an intermediate in the synthesis of novel polycyclic aromatic isomers of benz[a]anthracene containing a cyclopenta-fused ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of γ-Oxo-3-phenanthrenebutanoic Acid typically involves the reaction of phenanthrene with butanoic acid derivatives under specific conditions. One common method is the active ester method, where phenanthrene butanoic acid is synthesized as a hapten of phenanthrene . This involves coupling the phenanthrene butanoic acid to a protein carrier, such as bovine serum albumin, to form an artificial immune antigen .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: γ-Oxo-3-phenanthrenebutanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products:
Oxidation: Formation of phenanthrene carboxylic acids.
Reduction: Formation of phenanthrene alcohols.
Substitution: Formation of nitro- or halogen-substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
γ-Oxo-3-phenanthrenebutanoic Acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of polycyclic aromatic hydrocarbons and other complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and as a hapten in immunoassays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of γ-Oxo-3-phenanthrenebutanoic Acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of polycyclic aromatic hydrocarbons, it can participate in various biochemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity.
Comparación Con Compuestos Similares
Phenanthrene: A parent compound with similar aromatic properties.
Phenanthrene-9-carboxylic Acid: A derivative with a carboxyl group at the 9-position.
Phenanthrene-3-carboxylic Acid: A derivative with a carboxyl group at the 3-position.
Uniqueness: γ-Oxo-3-phenanthrenebutanoic Acid is unique due to its specific structure, which includes a γ-oxo group and a butanoic acid moiety. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Número CAS |
13728-55-7 |
|---|---|
Fórmula molecular |
C₁₈H₁₄O₃ |
Peso molecular |
278.3 |
Sinónimos |
3-(3-phenanthrylcarbonyl)propionic Acid; γ-Oxo-3-phenanthrenebutyric Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-one](/img/structure/B1144687.png)



![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)
